molecular formula C11H33O7Si5 B14266499 CID 54442815

CID 54442815

Katalognummer: B14266499
Molekulargewicht: 417.80 g/mol
InChI-Schlüssel: DOYOHQWLYNYNDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trimethyl 1,1,3,3,5,5,7,7-octamethyltetrasiloxanyl orthosilicate is a silicon-based compound known for its unique chemical structure and properties. This compound is part of the larger family of siloxanes, which are widely used in various industrial and scientific applications due to their stability, flexibility, and resistance to environmental factors.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl 1,1,3,3,5,5,7,7-octamethyltetrasiloxanyl orthosilicate typically involves the reaction of tetramethyl orthosilicate with octamethylcyclotetrasiloxane under controlled conditions. The reaction is usually catalyzed by a strong acid or base to facilitate the formation of the desired siloxane bonds. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters and enable the efficient production of large quantities of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Trimethyl 1,1,3,3,5,5,7,7-octamethyltetrasiloxanyl orthosilicate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., hydrogen peroxide). The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions include silanols, siloxane oligomers, and various substituted siloxanes. These products are valuable intermediates in the synthesis of more complex silicon-based materials .

Wissenschaftliche Forschungsanwendungen

Trimethyl 1,1,3,3,5,5,7,7-octamethyltetrasiloxanyl orthosilicate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Trimethyl 1,1,3,3,5,5,7,7-octamethyltetrasiloxanyl orthosilicate involves the formation of stable siloxane bonds. These bonds confer high thermal and chemical stability to the compound, making it suitable for various applications. The molecular targets and pathways involved in its action include the interaction with other silicon-based compounds and the formation of cross-linked networks in polymer matrices .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Trimethyl 1,1,3,3,5,5,7,7-octamethyltetrasiloxanyl orthosilicate is unique due to its specific combination of trimethylsilyl and orthosilicate groups, which provide a balance of reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials with tailored properties .

Eigenschaften

Molekularformel

C11H33O7Si5

Molekulargewicht

417.80 g/mol

InChI

InChI=1S/C11H33O7Si5/c1-12-23(13-2,14-3)18-22(10,11)17-21(8,9)16-20(6,7)15-19(4)5/h1-11H3

InChI-Schlüssel

DOYOHQWLYNYNDK-UHFFFAOYSA-N

Kanonische SMILES

CO[Si](OC)(OC)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.